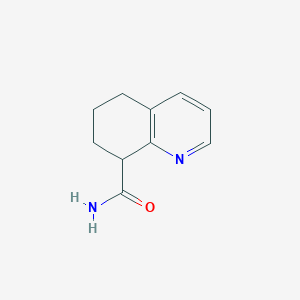
5,6,7,8-Tetrahydroquinoline-8-carboxamide
Cat. No. B8277597
M. Wt: 176.21 g/mol
InChI Key: KORYAMUIXKTLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04009169
Procedure details


Methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate (9 g.) was dissolved in methanol previously saturated with ammonia (270 ml.) and heated in a bomb at 100° C for 5 days. The solvent was removed and the residual oil triturated with hot petroleum ether (40°-60°). The resultant solid was filtered and then recrystallised from ethylacetate giving the title compound as colourless needles mpt. 132° C (5 g.). Found: C, 67.7; H, 7.1; N, 16.0% C10H12N2O requires: C, 68.1; H, 6.9; N, 15.9%.



Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([CH:5]1[C:14]2[N:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH2:8][CH2:7][CH2:6]1)=O.[NH3:15]>CO>[N:13]1[C:14]2[CH:5]([C:3]([NH2:15])=[O:2])[CH2:6][CH2:7][CH2:8][C:9]=2[CH:10]=[CH:11][CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1CCCC=2C=CC=NC12
|
|
Name
|
|
|
Quantity
|
270 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residual oil triturated with hot petroleum ether (40°-60°)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant solid was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallised from ethylacetate giving the title compound as colourless needles mpt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
132° C (5 g.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=CC=CC=2CCCC(C12)C(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
